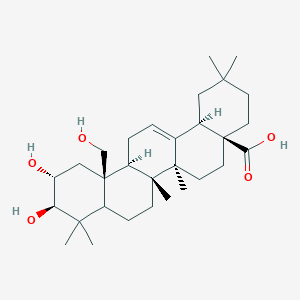
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arjunic acid, an aglycone, is one of the main bioactive components of Terminalia arjuna stem bark known to have a diverse range of therapeutic applications, including cardio-protection, neuro-protection and hepato-protection. The antioxidant activity, free radical scavenging capacity and antibacterial activity of this triterpenoid compound have been investigated.
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Terminalia alata, Terminalia macroptera, and other organisms with data available.
生物活性
The compound (4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex polycyclic structure derived from natural sources. Its biological activity has garnered interest due to its potential therapeutic applications.
Pharmacological Properties
Recent studies have highlighted the compound's promising pharmacological properties:
- Alcohol Dehydrogenase Inhibition : The compound has demonstrated high binding efficiency as an inhibitor of alcohol dehydrogenase (ADH). This suggests its potential as a therapeutic agent for conditions related to alcohol metabolism and associated liver injuries. Computational docking studies indicated favorable interactions with ADH inhibitors like 4-Methylpyrazole .
- Pharmacokinetic Profile : The compound exhibits drug-like properties with favorable pharmacokinetics and low hepatotoxicity. Molecular dynamics simulations confirmed the stability of the compound in biological systems .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Molecular Docking Studies : Docking simulations have revealed that the compound maintains stable interactions with key enzymes involved in metabolic pathways. These interactions may modulate cellular signaling pathways critical in disease progression .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Alcoholic Liver Injury : A study demonstrated that the compound could serve as an alternative therapy for alcoholic liver injury by inhibiting ADH activity. This was supported by both computational and experimental data showing reduced liver damage in treated models .
- Antioxidant Activity : Research has indicated that similar compounds within the same class exhibit antioxidant properties. While specific data on this compound's antioxidant capacity is limited, the structural similarities suggest potential benefits in reducing oxidative stress .
- Anti-inflammatory Effects : Compounds derived from similar structures have shown anti-inflammatory effects in various models. Future studies may explore whether this compound shares these properties .
Data Tables
Below is a summary table of key findings related to the biological activity of the compound:
| Property | Finding |
|---|---|
| Binding Efficiency to ADH | High (compared to 4-Methylpyrazole) |
| Pharmacokinetic Profile | Drug-like with low hepatotoxicity |
| Potential Applications | Treatment for alcoholic liver injury |
| Molecular Stability | Confirmed through molecular dynamics simulations |
| Antioxidant Activity | Potential based on structural similarities |
| Anti-inflammatory Effects | Suggested but requires further investigation |
属性
CAS 编号 |
31298-06-3 |
|---|---|
分子式 |
C30H48O5 |
分子量 |
488.7 g/mol |
IUPAC 名称 |
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-29(24(34)35)14-12-27(5)18(19(29)15-25)7-8-22-28(27,6)10-9-21-26(3,4)23(33)20(32)16-30(21,22)17-31/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21?,22+,23+,27-,28-,29+,30-/m1/s1 |
InChI 键 |
WDPNZZSUCIZMSX-ZKFZOLPESA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |
手性 SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)CO |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |
外观 |
Powder |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















